(S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
(S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl (Boc) protecting group and the trifluoromethyl group makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the chiral center: The chiral center can be introduced using asymmetric synthesis techniques, such as chiral catalysts or starting materials.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including nucleophilic or electrophilic trifluoromethylation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the butanoic acid moiety.
Reduction: Reduction reactions can target the carbonyl group or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral building block: Utilized in the preparation of enantiomerically pure compounds.
Biology
Enzyme studies: Employed in studying enzyme-substrate interactions due to its chiral nature.
Medicine
Drug development: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid: The enantiomer of the compound, with different biological activity.
3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid: Without the chiral center, used in different synthetic applications.
Uniqueness
The presence of the trifluoromethyl group and the Boc-protected amine makes (S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid unique in its reactivity and applications, particularly in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUJVGXTABSYTK-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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